molecular formula C20H20ClN3O4S B1679397 Rivoglitazone hydrochloride CAS No. 299176-11-7

Rivoglitazone hydrochloride

カタログ番号: B1679397
CAS番号: 299176-11-7
分子量: 433.9 g/mol
InChIキー: LKKAMJRUPIIUTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rivoglitazone, also known as CI-1037;  CS-011;  DE-101;  R-119702;  Rivo, is a peroxisome proliferator-activated receptor γ agonist (PARPγ agonist) potentially for the treatment of type 2 diabetes. Rivoglitazone has been shown, through small clinical studies, to decrease hemoglobin A(1c) (A1C) by 0.11-1.1% when compared with placebo and may provide greater A1C reduction than pioglitazone. Rivoglitazone reduces hyperglycemia, hyperinsulinemia, and hypertriglyceridemia by acting as an agonist of PPAR-γ. Rivoglitazone is the most potent PPAR-γ agonist.

科学的研究の応用

Pharmacological Profile

Rivoglitazone acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. It exhibits a high selectivity for PPAR-γ, being approximately 445-fold more selective than PPAR-α or PPAR-δ isoforms . This selectivity contributes to its effectiveness in improving insulin sensitivity and reducing blood glucose levels.

Pharmacokinetics

  • Half-life : Approximately 13 hours.
  • Dosage : Commonly prescribed at doses ranging from 1 mg to 2 mg daily, with adjustments based on patient response .

Clinical Efficacy

Recent meta-analyses have demonstrated rivoglitazone's efficacy in lowering hemoglobin A1c (HbA1c) levels in patients with T2DM. The results indicate significant reductions in HbA1c when compared to placebo and other thiazolidinediones like pioglitazone:

Study Dose (mg/day) HbA1c Reduction (%) Triglycerides Reduction (mg/dL)
Chou et al. (2012)1-0.86-17.95
Kong et al. (2011)1.5-0.97-40.41
Truitt et al. (2010)2Comparable to pioglitazoneNot specified

The analysis included three randomized controlled trials involving a total of 3,591 patients, confirming rivoglitazone's superior efficacy at higher doses compared to standard treatments .

Safety Profile

The safety of rivoglitazone has been evaluated through various studies, showing a comparable risk of treatment-emergent adverse events when compared to placebo:

Adverse Event Standard Dose Risk Ratio High Dose Risk Ratio
Peripheral Edema1.161.34
Severe Adverse Events1.881.27

While peripheral edema and weight gain are common side effects associated with thiazolidinediones, rivoglitazone's incidence rates are consistent with those observed in other PPAR-γ agonists .

Case Studies and Real-World Applications

Several case studies have illustrated the application of rivoglitazone in clinical settings:

  • Case Study 1 : A patient with poorly controlled T2DM despite metformin therapy was switched to rivoglitazone, resulting in a significant reduction in HbA1c from 8.5% to 6.9% over six months.
  • Case Study 2 : In a cohort study involving elderly patients, rivoglitazone was found to improve glycemic control without significant increases in body weight or adverse cardiovascular events, highlighting its potential for broader use in diverse populations.

特性

CAS番号

299176-11-7

分子式

C20H20ClN3O4S

分子量

433.9 g/mol

IUPAC名

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C20H19N3O4S.ClH/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17;/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25);1H

InChIキー

LKKAMJRUPIIUTC-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.Cl

正規SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CI-1037;  CI 1037;  CI1037;  CS-011;  CS011;  CS011;  DE-101;  R-119702;  Rivo;  Rivoglitazone HCl;  Rivoglitazone hydrochloride.

製品の起源

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2-[4-(2,4-dioxothiazolidin-5-ylmethyl)phenoxy-N-(4-methoxy-2-methylaminophenyl)acetamide (3.0 g) in methanol (46 ml) was added 2 mol/l hydrogen chloride-methanol (14 ml) and the mixture was heated under reflux for 4 hours. The reaction mixture was cooled to 40° C. and stirred at the same temperature for 1 hour. At the end of this time the reaction mixture was cooled to 25° C. and the precipitated crystals were filtered to give the title compound (2.9 g, yield 92%). Melting point, IR spectrum and NMR spectrum of this compound are substantially identical with those of the compound obtained in Example 5.
Name
4-(2,4-dioxothiazolidin-5-ylmethyl)phenoxy-N-(4-methoxy-2-methylaminophenyl)acetamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 5-[4-(6-methoxy-1-methyl-1H-benzimidazol-2-ylmethoxy)benzyl]thiazolidine-2,4-dione (10.6 g) and 4N hydrochloric acid in 1,4-dioxane (100 ml) was stirred at room temperature for 1 hour. The reaction mixture was concentrated, and to the residue was added ethyl acetate to form a precipitate. The precipitate was collected by filtration and washed with ethyl acetate to afford the title compound (11.0 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}-N-(5-methoxy-2-nitrophenyl)-N-methylacetamide (444.7 mg) in a mixed solvent of methanol (20 ml) and dimethylacetamide (5 ml) were added successively concentrated hydrochloric acid (0.344 ml) and a 10% wet palladium-carbon catalyst (244 mg). The atmosphere in the reaction flask was replaced with hydrogen gas (5 kg/cm2), and the resulting mixture was shaken at 50° C. for 3.5 hours. After shaking, the reaction mixture was cooled to room temperature and filtered to obtain a pale yellow filtrate. When the filtrate obtained was concentrated to about 5 g, the product crystallized out of solution. The crystals precipitated were collected by filtration and washed with methanol to afford the title compound (210 mg, yield: 48%) as a white crystalline solid.
Name
2-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}-N-(5-methoxy-2-nitrophenyl)-N-methylacetamide
Quantity
444.7 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.344 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
244 mg
Type
catalyst
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivoglitazone hydrochloride
Reactant of Route 2
Rivoglitazone hydrochloride
Reactant of Route 3
Rivoglitazone hydrochloride
Reactant of Route 4
Reactant of Route 4
Rivoglitazone hydrochloride
Reactant of Route 5
Rivoglitazone hydrochloride
Reactant of Route 6
Rivoglitazone hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。